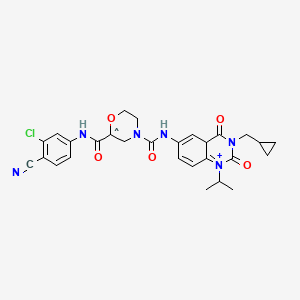

CID 156588648

Description

Based on contextual references to similar compounds (e.g., oscillatoxin derivatives in ), CID 156588648 may belong to a class of bioactive natural products or synthetic analogs.

Properties

Molecular Formula |

C28H29ClN6O5+ |

|---|---|

Molecular Weight |

565.0 g/mol |

InChI |

InChI=1S/C28H28ClN6O5/c1-16(2)35-23-8-7-19(11-21(23)26(37)34(28(35)39)14-17-3-4-17)32-27(38)33-9-10-40-24(15-33)25(36)31-20-6-5-18(13-30)22(29)12-20/h5-8,11-12,16-17,21H,3-4,9-10,14-15H2,1-2H3,(H-,31,32,36,38)/p+1 |

InChI Key |

VAOORWQRURJBNP-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)[N+]1=C2C=CC(=CC2C(=O)N(C1=O)CC3CC3)NC(=O)N4CCO[C](C4)C(=O)NC5=CC(=C(C=C5)C#N)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 156588648 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 156588648 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects, while in industry, it might be used in the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of CID 156588648 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

CID 156588648 is hypothesized to share structural similarities with oscillatoxin derivatives (e.g., CID 101283546, CID 156582093), which are marine toxins with polyether backbones ( ). A comparative analysis of key features is outlined below:

| Property | This compound | Oscillatoxin D (CID 101283546) | Oscillatoxin E (CID 156582093) |

|---|---|---|---|

| Molecular Formula | Not Provided | C₃₇H₆₀O₁₂ | C₃₈H₆₂O₁₂ |

| Molecular Weight | Not Provided | 708.86 g/mol | 722.89 g/mol |

| Biological Activity | Unknown | Cytotoxic, ichthyotoxic | Cytotoxic, neurotoxic |

| Source | Undocumented | Marine cyanobacteria | Marine cyanobacteria |

Key Observations :

Key Observations :

- Halogenation and sulfonation improve solubility and bioactivity in synthetic analogs, but this compound’s absence of experimental data precludes definitive conclusions .

Recommendations for Future Studies

Conduct high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to elucidate this compound’s structure.

Perform in vitro bioactivity screens (e.g., cytotoxicity, enzyme inhibition) to compare with oscillatoxins and synthetic derivatives.

Explore synthetic pathways using green chemistry approaches, as described for related compounds in –16 .

Q & A

Basic Research Question

- Statistical outlier analysis : Use Grubbs’ test or Dixon’s Q-test to identify anomalous data points .

- Instrument recalibration : Verify equipment accuracy with certified reference materials .

Advanced Research Question

For systemic discrepancies (e.g., conflicting solubility reports):

- Meta-analysis : Compare datasets across studies, adjusting for variables like solvent purity or measurement techniques .

- Computational modeling : Employ DFT or MD simulations to predict behavior under divergent conditions .

What methodologies ensure data quality and validity in long-term stability studies of this compound?

Basic Research Question

- Accelerated stability testing : Use elevated temperatures/humidity to simulate degradation pathways, validated via Arrhenius kinetics .

- Chromatographic tracking : Monitor decomposition products with UPLC-MS at regular intervals .

Advanced Research Question

- Machine learning integration : Train models on historical stability data to predict degradation thresholds .

- Inter-laboratory collaboration : Conduct round-robin trials to identify systemic measurement biases .

How can researchers structure literature reviews to identify knowledge gaps about this compound?

Basic Research Question

Advanced Research Question

- Contradiction mapping : Tabulate conflicting results (e.g., divergent binding affinities) and propose reconciliation strategies .

- Patent analysis : Use Derwent Innovation to identify unexplored industrial applications excluded from academic literature .

What statistical approaches are optimal for analyzing dose-response relationships involving this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.